D-glucosone - 1854-25-7

D-glucosone

Catalog Number: EVT-315015
CAS Number: 1854-25-7
Molecular Formula: C6H10O6
Molecular Weight: 178.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-Glucosone is a 1,2-dicarbonyl sugar (osone) classified as an aldoketose. It is a key intermediate in the Maillard reaction, a complex series of reactions between reducing sugars, such as glucose, and amino acids. [, ] D-Glucosone is also generated during the gamma-radiolysis of sugars. [] It plays a significant role in food chemistry, contributing to the browning and flavor development of cooked foods. [, ] Additionally, D-glucosone has been proposed as a potential intermediate in the biosynthesis of L-ascorbic acid (vitamin C) in plants. [, ]

Synthesis Analysis
  • Enzymatic Oxidation of D-glucose: This method utilizes immobilized glucose 2-oxidase-catalase gel to convert D-glucose into D-glucosone. This approach has been shown to yield high purity D-glucosone. [, ]
  • Oxidative Browning Degradation of N-D-Glucoside: D-Glucosone can be isolated from the browning degradation mixture of N-D-glucosyl-n-butylamine in a methanol solution neutralized with acetic acid. This method yields a smaller amount of D-glucosone compared to 3-deoxy-D-glucosone, another intermediate in the browning reaction. []
  • Chemical Synthesis: D-Glucosone can be synthesized from 1-Deoxy-1-amino-D-fructose-hydrochloride by reacting it with 3.5-Di-tert.-butyl-1.2-benzochinon. This method offers a yield of 25%. []
  • Oxidation of Allylic Alcohols: A new approach involves oxidizing epimeric pairs of allylic alcohols to their corresponding vinyl ketones. Subsequent degradation of these ketones through reductive ozonolysis and hydrolysis yields D-glucosone. []
Molecular Structure Analysis
  • Degradation in Aqueous Phosphate Buffer: D-Glucosone undergoes C1-C2 bond cleavage in aqueous phosphate buffer at physiological pH, yielding D-ribulose and formate. This degradation pathway differs from its 3-deoxy analogue and involves a 1,3-dicarbonyl intermediate. Notably, this degradation is catalyzed by inorganic phosphate and arsenate. []
  • Reaction with Alkali: When treated with alkali, D-glucosone forms a mixture of acids, predominantly mannonic, gluconic, arabinonic, ribonic, and erythronic acids. The specific product distribution is influenced by the alkali used, with calcium hydroxide favoring mannonic acids and sodium hydroxide favoring arabinonic acid. []
  • Formation of Advanced Glycation End Products (AGEs): D-Glucosone plays a role in the formation of AGEs, a diverse group of compounds implicated in various diseases, including diabetes and atherosclerosis. It acts as a precursor to AGEs and can be quantified in biological samples like urine. []
Mechanism of Action
  • Reductone-like Activity: D-Glucosone possesses reductone-like properties, enabling it to scavenge free radicals and exhibit antioxidant activity. [] This activity contributes to its potential protective effects against oxidative stress-related damage.
  • Uridylate Trapping: D-Glucosone interferes with nucleotide metabolism in certain cancer cells, leading to the accumulation of UDP-glucosone. This process depletes cellular UTP pools and reduces CTP content, potentially contributing to the growth inhibitory and cytotoxic effects of D-glucosone. []
Physical and Chemical Properties Analysis
  • Appearance: D-Glucosone is typically found as a syrup or a solid. []
  • Solubility: It is highly soluble in water. []
  • Stability: D-Glucosone is relatively unstable and prone to degradation, especially under alkaline conditions. [] Its decomposition is not accelerated by the presence of nitroblue tetrazolium (NBT), a compound used in the fructosamine assay. []
  • Sweetness: Compared to a 5% sucrose solution (relative sweetness of 1.0), D-glucosone exhibits a relative sweetness of 0.4-0.6, similar to D-glucose. []
Applications
  • Food Chemistry:
    • Browning Reactions: D-Glucosone is a crucial intermediate in the Maillard reaction, contributing significantly to the browning of foods during cooking. [, , ] Understanding its role helps control color development in food processing.
    • Flavor Development: It contributes to the complex flavor profiles developed during cooking through its involvement in the Maillard reaction. []
  • Biochemical Research:
    • Glucose Metabolism: D-Glucosone serves as a valuable tool to investigate the biochemical mechanisms of glucose-recognizing systems due to its structural similarities and distinct reactivity compared to D-glucose. [, ]
    • L-Ascorbic Acid Biosynthesis: While its role as a direct intermediate is debated, D-glucosone has been investigated for its involvement in the biosynthesis of L-ascorbic acid in plants. [, , ]
  • Medical Research:
    • Diabetes Research: As a precursor to advanced glycation end products (AGEs), D-glucosone is studied in the context of diabetes and its complications. [, ] Measuring D-glucosone levels provides insights into the progression of diabetic complications.
    • Oxidative Stress: The antioxidant properties of D-glucosone have garnered interest for its potential in mitigating oxidative stress-related damage in various diseases. [, ]
  • Industrial Biotechnology:
    • Production of D-Fructose: D-Glucosone is a key intermediate in the Cetus process, a two-step enzymatic process for producing crystalline D-fructose from D-glucose. The process involves the enzymatic oxidation of D-glucose to D-glucosone using pyranose 2-oxidase, followed by the reduction of D-glucosone to D-fructose. [, , , , , , ]
Future Directions
  • Elucidating the Role in L-Ascorbic Acid Biosynthesis: Further research is needed to fully understand the role of D-glucosone in the biosynthesis of L-ascorbic acid in plants, which remains a topic of debate. [, , ]
  • Therapeutic Potential of Antioxidant Properties: The antioxidant capacity of D-glucosone warrants further exploration for its potential therapeutic applications in diseases associated with oxidative stress. [, ]
  • D-Glucosone as a Biomarker: Investigating the use of D-glucosone as a biomarker for specific diseases, such as diabetes, could offer valuable tools for diagnosis and monitoring disease progression. []
  • Optimizing Industrial Production of D-Fructose: Further research into improving the efficiency and cost-effectiveness of the Cetus process, particularly the enzymatic conversion of D-glucose to D-glucosone, could enhance D-fructose production. [, , , , , , ]

D-Glucose

Compound Description: D-Glucose is a simple sugar (monosaccharide) and a fundamental source of energy for living organisms. It serves as the primary precursor for the biosynthesis of L-Ascorbic acid (vitamin C) in plants []. D-Glucose can be enzymatically oxidized to produce D-glucosone [, , , , , , , , , ].

D-Fructose

Compound Description: D-Fructose, another common monosaccharide, is often found alongside D-glucose in sources like fruits and honey. It is a structural isomer of D-glucose. D-Fructose holds significant value in the production of furfurals and other industrial chemicals [].

Relevance: D-Fructose is a structural isomer of D-glucosone, differing in the position of the carbonyl group. In D-fructose, the carbonyl group is located at C2, classifying it as a ketose, while in D-glucosone, the carbonyl group is located at C1, making it an aldose. D-Glucosone can be selectively hydrogenated at C1 to yield D-fructose [, , , , , ].

3-Deoxy-D-glucosone

Compound Description: 3-Deoxy-D-glucosone is an intermediate in the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids, often occurring during food heating [, , , , , ]. It possesses a reductone-like structure contributing to its antioxidant properties [].

L-Sorbosone

Compound Description: L-Sorbosone is a sugar acid proposed as an intermediate in the biosynthesis of L-ascorbic acid in plants [, , ].

Relevance: L-Sorbosone is a potential intermediate in the plant biosynthetic pathway of L-ascorbic acid, where D-glucosone is also implicated [, ]. Both compounds are structurally similar, differing in the configuration of the hydroxyl group at C5 and the oxidation state of C1.

L-Ascorbic Acid (Vitamin C)

Compound Description: L-Ascorbic acid, commonly known as Vitamin C, is an essential nutrient with antioxidant properties. In plants, D-glucose is the primary precursor for its biosynthesis, with D-glucosone and L-sorbosone proposed as intermediates [, , , ].

Relevance: L-Ascorbic acid is the final product in the plant biosynthetic pathway where D-glucosone is a putative intermediate [, , ]. D-Glucosone's potential role in this pathway highlights its significance in plant metabolism.

2-Deoxy-D-glucose

Compound Description: 2-Deoxy-D-glucose is a glucose analog that exhibits biological activity. It has been used to investigate glucose-recognizing systems [].

Relevance: While not directly derived from D-glucosone, 2-deoxy-D-glucose serves as a comparative model compound for studying glucose-recognizing systems in a similar manner to D-glucosone []. This comparison stems from their structural similarity and the ability of both compounds to elicit specific biological responses related to glucose metabolism.

D-Xylosone

Relevance: D-Xylosone shares the 1,2-dicarbonyl functional group with D-glucosone, but it is a five-carbon sugar derivative (pentose) whereas D-glucosone is a six-carbon sugar derivative (hexose) []. This structural similarity suggests they may undergo similar chemical transformations, including the potential for C1-C2 transposition during degradation [].

1-Deoxy-D-erythro-hexo-2,3-diulose (1-Deoxyglucosone)

Compound Description: 1-Deoxy-D-erythro-hexo-2,3-diulose, also known as 1-deoxyglucosone, is another significant intermediate in the Maillard reaction []. Similar to other osones, it possesses antioxidant properties [].

2-Keto-D-gluconic Acid (2KGA)

Compound Description: 2-Keto-D-gluconic acid (2KGA) is a sugar acid derived from the oxidation of 2-keto-D-glucose (another name for D-glucosone) [].

Relevance: 2KGA is the product of the enzymatic oxidation of D-glucosone by a PQQ-dependent 2-keto-D-glucose dehydrogenase []. This enzymatic conversion further highlights the role of D-glucosone as a potential substrate in specific biological pathways.

N-D-Glucosyl-n-butylamine

Compound Description: N-D-Glucosyl-n-butylamine is a glycosylamine formed by the reaction of D-glucose with n-butylamine. This compound is considered a model system for studying the Maillard reaction [].

Relevance: N-D-Glucosyl-n-butylamine serves as a model compound to investigate the formation of D-glucosone and 3-deoxy-D-glucosone during the early stages of the Maillard reaction [, ]. It provides a simplified system to study the complex reactions involved in non-enzymatic browning.

L-Cysteine-D-glucose

Relevance: L-Cysteine-D-glucose is mentioned alongside D-glucosone in the context of metal complex formation, suggesting a potential for similar coordination chemistry with metal ions [].

D-Glucosone trimethylene mercaptale

Relevance: D-Glucosone trimethylene mercaptale is mentioned alongside D-glucosone in the context of metal complex formation, suggesting a potential for similar coordination chemistry with metal ions [].

Properties

CAS Number

1854-25-7

Product Name

D-Arabino-hexos-2-ulose

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1

InChI Key

DCNMIDLYWOTSGK-HSUXUTPPSA-N

SMILES

C(C(C(C(C(=O)C=O)O)O)O)O

Synonyms

2-ketoglucose
arabino-hexosulose
D-arabino-2-hexosulose
glucosone
glucosone, D isome

Canonical SMILES

C(C(C(C(C(=O)C=O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O

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